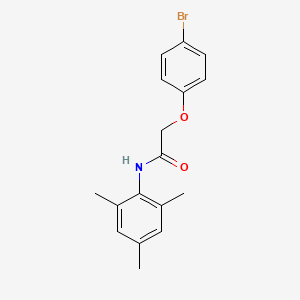![molecular formula C13H9BrCl3NO3 B11697983 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide](/img/structure/B11697983.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C13H9BrCl3NO3. This compound is characterized by the presence of a furan ring, a bromophenoxy group, and a trichloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trichloroacetyl chloride to form the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The trichloroethyl group can be reduced to form dichloroethyl or monochloroethyl derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to form various substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dichloroethyl derivatives, and various substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group is believed to interact with enzymes and proteins, inhibiting their activity. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide .
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the trichloroethyl group makes it more reactive and versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C13H9BrCl3NO3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrCl3NO3/c14-8-3-5-9(6-4-8)21-12(13(15,16)17)18-11(19)10-2-1-7-20-10/h1-7,12H,(H,18,19) |
Clave InChI |
ZGROPAWZMJIVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11697931.png)


![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697946.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11697976.png)
